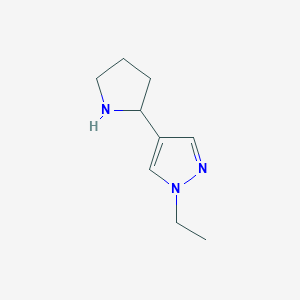

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1171607-85-4

Cat. No.: VC8406835

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171607-85-4 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 1-ethyl-4-pyrrolidin-2-ylpyrazole |

| Standard InChI | InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3 |

| Standard InChI Key | CTQQXOPQZPHQDW-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)C2CCCN2 |

| Canonical SMILES | CCN1C=C(C=N1)C2CCCN2 |

Introduction

Chemical Identity and Structural Features

1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The IUPAC name, 1-ethyl-4-pyrrolidin-2-ylpyrazole, reflects its substitution pattern: an ethyl group at position 1 and a pyrrolidine ring fused at position 4 of the pyrazole core.

Key Structural Properties

-

Pyrazole Ring: The core structure provides aromatic stability and sites for electrophilic substitution.

-

Ethyl Group: Enhances lipophilicity, influencing pharmacokinetic properties.

-

Pyrrolidinyl Substituent: Introduces a three-dimensional conformation, enabling interactions with biological targets .

Table 1: Physicochemical and Identifiable Properties

| Property | Value |

|---|---|

| CAS Number | 1171607-85-4 |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 1-ethyl-4-pyrrolidin-2-ylpyrazole |

| InChI Key | CTQQXOPQZPHQDW-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)C2CCCN2 |

| Appearance | Liquid at room temperature |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Production Methods

The synthesis of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves alkylation reactions between azole precursors and pyrrolidine derivatives. A two-step protocol reported by Zhersh et al. (2013) is widely applicable :

-

Alkylation of Azoles: Pyrazole is treated with a mesylated pyrrolidine precursor (e.g., benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate mesylate) under basic conditions.

-

Deprotection: Removal of protective groups (e.g., benzyloxycarbonyl [Cbz]) via catalytic hydrogenation or acidic hydrolysis yields the final product.

Reaction Scheme

Industrial-scale production employs continuous flow reactors to optimize yield (reported 16–65%) and purity . Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the pyrrolidine moiety’s hydrophobicity .

-

Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture, necessitating storage under inert conditions .

Spectroscopic Data

-

NMR: -NMR spectra show characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and pyrrolidine protons (δ 2.8–3.2 ppm, multiplet) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 165.24 [M+H]⁺, consistent with the molecular formula .

Applications in Research and Industry

Pharmaceutical Development

1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole serves as a key intermediate in synthesizing:

-

Enzyme Inhibitors: Modulates kinase and protease activity through hydrogen bonding with the pyrrolidine nitrogen .

-

Receptor Ligands: The pyrazole core mimics purine structures, enabling interactions with adenosine receptors .

Table 2: Potential Therapeutic Targets

| Target Class | Mechanism of Action |

|---|---|

| Kinases | ATP-binding site inhibition |

| GPCRs | Allosteric modulation |

| Ion Channels | Gating regulation |

Material Science

-

Coordination Polymers: The pyrrolidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

-

Catalysis: Palladium complexes of this compound catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Future Research Directions

-

Pharmacological Profiling: Systematic evaluation of bioavailability, metabolism, and toxicity in preclinical models.

-

Synthetic Optimization: Development of enantioselective routes to access chiral derivatives .

-

Material Applications: Exploration of metal-organic frameworks (MOFs) for carbon capture .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume